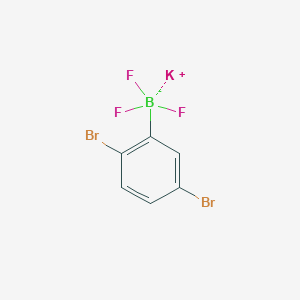

Potassium (2,5-dibromophenyl)trifluoroborate

Descripción general

Descripción

Potassium (2,5-dibromophenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BBr2F3K . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for Potassium (2,5-dibromophenyl)trifluoroborate were not found, organotrifluoroborates, in general, are known to be involved in a variety of cross-coupling reactions . They are also known to be stable and convenient reagents for difficult alkyl transfers .

Molecular Structure Analysis

The InChI code for Potassium (2,5-dibromophenyl)trifluoroborate is 1S/C6H3BBr2F3.K/c8-5-1-4 (7 (10,11)12)2-6 (9)3-5;/h1-3H;/q-1;+1 .

Chemical Reactions Analysis

Potassium trifluoroborate salts, including Potassium (2,5-dibromophenyl)trifluoroborate, are known to be involved in Suzuki-Miyaura cross-coupling reactions . These reactions are advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .

Physical And Chemical Properties Analysis

Potassium (2,5-dibromophenyl)trifluoroborate is a solid substance at room temperature . The molecular weight of this compound is 341.8 .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis of α-Amino Esters

Potassium trifluoroborate salts have been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction provides direct access to optically active α-amino esters with moderate to good yields and enantioselectivities .

Precursors for Difluoroboranes

Potassium organotrifluoroborates, including Potassium (2,5-dibromophenyl)trifluoroborate, can be used as precursors for difluoroboranes . This provides a safe and stable route to these highly reactive and unstable species .

Intermediates for Synthetic Pathways

Potassium organotrifluoroborates are used as intermediates for a range of synthetic pathways . They are stable to air and moisture, which makes them easy reagents to handle .

Precursors for Ionic Liquids

Potassium organotrifluoroborates can be used as precursors for ionic liquids . These ionic liquids have a wide range of applications, including as solvents for green chemistry .

Reagents for Metal Catalysed Cross-Coupling Reactions

Potassium organotrifluoroborates are used as nucleophilic partners in metal-catalysed cross-coupling reactions . This is a major area of chemical reactivity and applicability of these salts .

Stability and Ease of Use

Potassium organotrifluoroborates are not appreciably hygroscopic and can be stored in air for many months without significant decomposition . This superior stability has aided their growing popularity as nucleophilic ‘R-group’ synthons, for many varied retrosynthetic pathways .

Safety and Hazards

Potassium (2,5-dibromophenyl)trifluoroborate is classified as a skin irritant and serious eye irritant. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is advised .

Propiedades

IUPAC Name |

potassium;(2,5-dibromophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBr2F3.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCIRKLGBGHLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)Br)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBr2F3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2,5-dibromophenyl)trifluoroborate | |

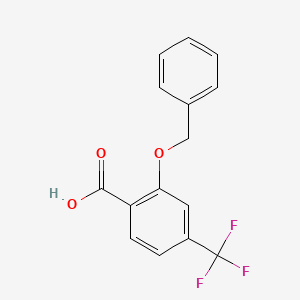

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)